molecular formula C22H24N2O5S B15013270 Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15013270
M. Wt: 428.5 g/mol
InChI Key: HLOGSOJDBYVVJJ-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines naphthalene, pyrimidine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The reaction mixture is then subjected to steam distillation and extraction with ethyl acetate to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or naphthalene groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(2-ETHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O5S/c1-4-27-17(25)12-29-16-11-10-14-8-6-7-9-15(14)19(16)20-18(21(26)28-5-2)13(3)23-22(30)24-20/h6-11,20H,4-5,12H2,1-3H3,(H2,23,24,30)

InChI Key

HLOGSOJDBYVVJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)OCC

Origin of Product

United States

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